(3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
Description
(3aS,6aR)-4-(5-Bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one (CAS: 304439-23-4, Molecular Formula: C₁₀H₁₇BrN₂OS) is a brominated derivative of the tetrahydrothienoimidazolone scaffold. Its molecular weight is 293.22 g/mol, and it is stored under controlled conditions (2–8°C) due to its hazardous properties (H301, H311, H331, H341) .
Properties
IUPAC Name |
(3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2OS/c11-5-3-1-2-4-8-9-7(6-15-8)12-10(14)13-9/h7-9H,1-6H2,(H2,12,13,14)/t7-,8?,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEFYJDREUFJRJ-SMOXQLQSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCCBr)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C(S1)CCCCCBr)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one typically involves the following steps:
Formation of the Thienoimidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromopentyl Side Chain: This step involves the alkylation of the thienoimidazole core with a bromopentyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromopentyl side chain can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thienoimidazole derivatives.
Substitution: Substituted thienoimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various thienoimidazole derivatives with potential biological activities.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new therapeutic agents.
Industry
Material Science: Explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one involves its interaction with specific molecular targets. The bromopentyl side chain may facilitate binding to hydrophobic pockets in proteins, while the thienoimidazole core can interact with active sites, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Hazard Profiles
- Target Compound : Classified as a Category 6.1 hazard (toxic) with risks of acute toxicity (H301), skin irritation (H311), and respiratory sensitization (H331) .
Data Tables
Table 2: NMR Data for Selected Compounds
Table 3: Hazard Comparison
Biological Activity
The compound (3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one is a member of the thieno[3,4-d]imidazole family. This class of compounds has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this specific compound through various studies and findings.
- IUPAC Name : (3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
- CAS Number : 304439-23-4
- Molecular Formula : C10H17BrN2OS
- Molecular Weight : 292.23 g/mol
Biological Activity Overview
The biological activity of thieno[3,4-d]imidazole derivatives has been extensively studied. These compounds have shown potential in various therapeutic applications including:
- Inhibition of Enzymatic Activity : Thieno[3,4-d]imidazoles have been identified as potent inhibitors of gastric H+/K(+)-ATPase. This inhibition leads to decreased gastric acid secretion and has implications for treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) .
- PARP Inhibition : The compound's structure suggests potential activity as a PARP (Poly (ADP-ribose) polymerase) inhibitor. PARP inhibitors are significant in cancer therapy due to their role in DNA repair mechanisms .
Structure-Activity Relationship (SAR)
Studies indicate that modifications in the thieno[3,4-d]imidazole scaffold can significantly impact biological activity. Key findings include:
- Substituent Effects : The presence of lipophilic substituents at specific positions enhances inhibitory potency against target enzymes. For instance, compounds with smaller substituents generally exhibit higher activity .
- Intramolecular Interactions : The formation of hydrogen bonds within the molecule can stabilize interactions with target proteins such as PARP-1 .
Case Studies and Research Findings
- Gastric H+/K(+)-ATPase Inhibition :
- PARP Inhibition Studies :
Data Table: Biological Activity Comparison
| Compound Name | Target Enzyme | IC50 Value (μM) | Remarks |
|---|---|---|---|
| (3aS,6aR)-4-(5-bromopentyl)-1,3... | PARP-1 | 0.043 | Comparable potency to olaparib |
| Saviprazole | H+/K(+)-ATPase | < 0.1 | Under clinical evaluation |
| Other Thieno[3,4-d]imidazoles | Various | Varies | Structure-dependent activity |
The mechanism by which (3aS,6aR)-4-(5-bromopentyl)-1,3... exerts its biological effects is primarily through:
- Enzyme Inhibition : By binding to active sites on enzymes like PARP and H+/K(+)-ATPase, it disrupts their normal function leading to therapeutic effects.
- Cellular Uptake : The compound's lipophilicity may facilitate its passage through cellular membranes enhancing its bioavailability.
Q & A
Q. What are the optimal synthetic pathways for (3aS,6aR)-4-(5-bromopentyl)-thienoimidazol-2-one, and how can reaction conditions be controlled to improve yields?
The synthesis typically involves multi-step routes, including alkylation of the thienoimidazole core with 5-bromopentyl groups. Key steps require precise temperature control (e.g., 0–5°C for bromopentyl coupling) and anhydrous conditions to prevent side reactions. Catalysts like palladium or copper iodide may enhance efficiency in cross-coupling steps . Yield optimization relies on monitoring intermediates via TLC or HPLC and using column chromatography for purification. For example, yields of structurally similar imidazole derivatives improved from 50% to 70% by adjusting solvent polarity and reaction time .
Q. How can the stereochemical configuration and structural integrity of this compound be validated post-synthesis?
Use a combination of:
- 1H/13C NMR : Confirm stereochemistry via coupling constants (e.g., axial vs. equatorial proton splitting in the thienoimidazole ring) .
- X-ray crystallography : Resolve absolute configuration, particularly for the (3aS,6aR) designation .
- FT-IR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹ for the imidazolone ring) .
- Mass spectrometry (ESI-MS) : Verify molecular weight and bromine isotopic patterns .
Q. What preliminary biological screening strategies are recommended for this compound?
- In vitro assays : Test antimicrobial activity against Gram-positive/negative bacteria (MIC determination) or anticancer potential via MTT assays on cancer cell lines .
- Enzyme inhibition studies : Target enzymes like kinases or hydrolases, given the structural similarity to bioactive imidazole derivatives .
- ADMET prediction tools : Use SwissADME or ProtoQSAR to estimate solubility, permeability, and toxicity .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate interactions between this compound and biological targets?
- Target selection : Prioritize proteins with imidazole-binding pockets (e.g., cytochrome P450 or histamine receptors) .
- Docking software : AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on hydrogen bonds with the imidazolone ring and hydrophobic interactions with the bromopentyl chain .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, analyzing RMSD and binding free energy (MM/PBSA) .
Q. How can contradictory data on biological activity be resolved?
- Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 1–100 μM) to rule out false positives/negatives .
- Off-target profiling : Use proteome-wide assays (e.g., KINOMEscan) to identify unintended interactions .
- Structural analogs : Compare with derivatives lacking the bromopentyl group to isolate the moiety’s contribution .
Q. What strategies improve the compound’s metabolic stability without compromising activity?
- Isotopic labeling : Replace bromine with deuterium in the pentyl chain to study metabolic pathways via LC-MS .
- Prodrug design : Introduce ester groups at the imidazolone nitrogen to enhance solubility and delay hydrolysis .
- SAR studies : Synthesize analogs with shorter alkyl chains or fluorinated substituents to balance lipophilicity and stability .
Q. How does this compound compare to structurally related thienoimidazole derivatives in terms of electronic properties and reactivity?
- DFT calculations (Gaussian) : Analyze HOMO/LUMO orbitals to predict nucleophilic/electrophilic sites .
- Cyclic voltammetry : Measure redox potentials, particularly for the bromopentyl group’s influence on electron density .
- Comparative crystallography : Overlay structures with analogs (e.g., quinoline-substituted derivatives) to assess conformational flexibility .
Methodological Notes
- Synthesis Challenges : Bromopentyl chain incorporation may require protecting groups (e.g., tert-butyl carbamate) to prevent undesired alkylation .
- Data Reproducibility : Document reaction conditions rigorously (e.g., inert atmosphere, solvent purity) to mitigate batch-to-batch variability .
- Ethical Compliance : Adhere to GBZ 2.1-2007 and OECD guidelines for handling brominated compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
